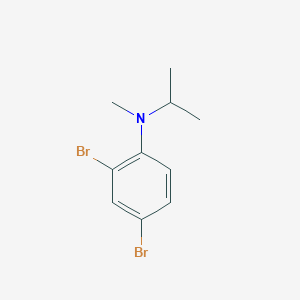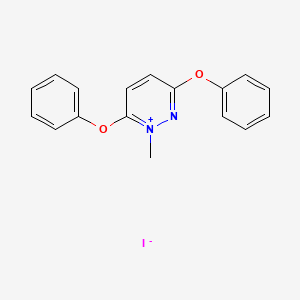
N-Acetylglycyl-S-acetyl-L-cysteinylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylglycyl-S-acetyl-L-cysteinylglycine is a complex organic compound that belongs to the family of acetylated amino acids This compound is characterized by the presence of acetyl groups attached to glycine and cysteine residues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetylglycyl-S-acetyl-L-cysteinylglycine typically involves the acetylation of glycine and cysteine residues. The process begins with the protection of the amino and thiol groups to prevent unwanted side reactions. The acetylation is then carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: N-Acetylglycyl-S-acetyl-L-cysteinylglycine can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solutions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in buffered solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of new acetylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-Acetylglycyl-S-acetyl-L-cysteinylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in peptide synthesis.
Biology: Studied for its role in cellular processes, including protein folding and redox regulation.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of pharmaceuticals and as a stabilizing agent in various formulations.
Wirkmechanismus
The mechanism of action of N-Acetylglycyl-S-acetyl-L-cysteinylglycine involves its ability to modulate redox reactions within cells. The compound can donate or accept electrons, thereby influencing the redox state of cellular components. This activity is primarily mediated through the thiol group in the cysteine residue, which can form disulfide bonds with other thiol-containing molecules. Additionally, the acetyl groups may enhance the stability and solubility of the compound, facilitating its interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
N-Acetylcysteine (NAC): A well-known antioxidant and mucolytic agent.
N-Acetylglycine: A simpler acetylated amino acid with fewer functional groups.
Glutathione: A tripeptide with significant antioxidant properties.
Comparison: N-Acetylglycyl-S-acetyl-L-cysteinylglycine is unique due to its combination of acetylated glycine and cysteine residues, which confer distinct chemical and biological properties. Unlike N-Acetylcysteine, which primarily functions as an antioxidant, this compound may have additional roles in peptide synthesis and redox regulation. Compared to N-Acetylglycine, it offers more complex interactions due to the presence of the thiol group. Glutathione, while similar in its redox activity, differs in its structure and specific biological functions.
Eigenschaften
CAS-Nummer |
63478-63-7 |
|---|---|
Molekularformel |
C11H17N3O6S |
Molekulargewicht |
319.34 g/mol |
IUPAC-Name |
2-[[(2R)-2-[(2-acetamidoacetyl)amino]-3-acetylsulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C11H17N3O6S/c1-6(15)12-3-9(17)14-8(5-21-7(2)16)11(20)13-4-10(18)19/h8H,3-5H2,1-2H3,(H,12,15)(H,13,20)(H,14,17)(H,18,19)/t8-/m0/s1 |
InChI-Schlüssel |
HTEYNDCKYNWPGE-QMMMGPOBSA-N |
Isomerische SMILES |
CC(=O)NCC(=O)N[C@@H](CSC(=O)C)C(=O)NCC(=O)O |
Kanonische SMILES |
CC(=O)NCC(=O)NC(CSC(=O)C)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione](/img/structure/B14499682.png)
![7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane](/img/structure/B14499685.png)
![5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol](/img/structure/B14499699.png)
![3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14499704.png)


![Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide](/img/structure/B14499738.png)

![1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene](/img/structure/B14499747.png)





